2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
Overview
Description
The compound “2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid” is a derivative of tetrahydroisoquinoline, which is a type of isoquinoline with a saturated ring system . The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of compounds similar to “this compound” involves the use of the Boc group as the N α-amino protecting group in peptide synthesis . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .
Molecular Structure Analysis
The molecular structure of “this compound” can be deduced from its name. The “2-(Tert-butoxycarbonyl)” indicates that a tert-butoxycarbonyl group is attached at the 2-position of the tetrahydroisoquinoline ring. The “8-carboxylic acid” indicates that a carboxylic acid group is attached at the 8-position of the tetrahydroisoquinoline ring .
Chemical Reactions Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Scientific Research Applications
Synthetic and Medicinal Chemistry Applications
Tetrahydroisoquinoline derivatives, sharing a structural resemblance to the compound , have been extensively studied for their therapeutic potentials. These compounds are recognized as "privileged scaffolds" in drug discovery, with various applications in treating diseases such as cancer, malaria, and central nervous system disorders. The US FDA's approval of trabectedin, a tetrahydroisoquinoline derivative, for soft tissue sarcomas underscores the significance of these compounds in anticancer drug discovery (Singh & Shah, 2017).
Environmental Applications
The study of synthetic phenolic antioxidants (SPAs), which share functional groups with the compound of interest, highlights the environmental persistence and human exposure risks of these chemicals. SPAs, such as BHT (butylated hydroxytoluene), have been detected across various environmental matrices and human tissues, suggesting a need for research into novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).
Antioxidant and Biological Activities
Carboxylic acids, including those with tert-butoxycarbonyl groups, are key in designing biologically active compounds. Their role in the synthesis of drugs and the modulation of biological pathways, such as antioxidant, antimicrobial, and anticancer activities, is well documented. This underscores the chemical’s potential in contributing to the synthesis of novel therapeutic agents with improved pharmacological profiles (Horgan & O’ Sullivan, 2021).
Environmental Remediation
The environmental behavior and remediation potential of carboxylic acids, potentially including those similar to the compound , have been explored. Specifically, their role in the reduction of toxic chromium (VI) to less harmful chromium (III) forms in water treatment processes highlights the environmental application of these compounds (Jiang et al., 2019).
Safety and Hazards
While specific safety and hazard information for “2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid” is not available, general precautions when handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
Future directions for the study of “2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid” and similar compounds could involve the development of more efficient synthesis methods , as well as the exploration of their potential applications in various fields such as medicine and materials science .
Mechanism of Action
Target of Action
The primary target of the compound “2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid” is amines . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . They play a crucial role in the biochemistry of all life forms and are fundamental in the structure of amino acids, the building blocks of proteins .
Mode of Action
The compound “this compound” interacts with its targets (amines) by acting as a protecting group . The tert-butyloxycarbonyl (t-Boc or simply Boc) group in the compound is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process protects the amines, allowing for transformations of other functional groups .
Biochemical Pathways
The compound “this compound” affects the biochemical pathways involving amines . By acting as a protecting group for amines, it allows for selective transformations in organic synthesis, affecting the pathways in which these amines are involved .
Result of Action
The result of the action of “this compound” is the protection of amines, allowing for selective transformations in organic synthesis . This can have various molecular and cellular effects, depending on the specific reactions and pathways involved .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, temperature, and more. For instance, the Boc group is typically added under aqueous conditions and removed with a strong acid such as trifluoracetic acid . Therefore, changes in these conditions could potentially affect the compound’s action.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-8-7-10-5-4-6-11(13(17)18)12(10)9-16/h4-6H,7-9H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMYAGWSJLASPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662874 | |
Record name | 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878798-87-9 | |
Record name | 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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